

# Structure-activity relationship of 4-Bromo-N-phenylbenzenesulfonamide analogs

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## Compound of Interest

Compound Name: 4-Bromo-N-phenylbenzenesulfonamide

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An Objective Comparison of **4-Bromo-N-phenylbenzenesulfonamide** Analogs in Drug Discovery

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various **4-Bromo-N-phenylbenzenesulfonamide** analogs. The information is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their biological activities supported by experimental data.

## Data Presentation

The following tables summarize the quantitative data for different series of **4-Bromo-N-phenylbenzenesulfonamide** analogs, focusing on their enzyme inhibition, cellular activity, and antimicrobial/antioxidant potential.

Table 1: Enzyme Inhibition and Cellular Activity of **4-Bromo-N-phenylbenzenesulfonamide** Analogs

Compound Series	Target	Key Structural Features	Activity (IC50/EC50)	Reference
N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides	Acetylcholinesterase (AChE)	Varied N-alkyl/aralkyl substituents on the sulfonamide nitrogen.	Good inhibitory potential (specific IC50 values not detailed in snippet).	[1]
N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides	$\alpha$ -glucosidase	Varied N-alkyl/aralkyl substituents on the sulfonamide nitrogen.	Good inhibitory potential (specific IC50 values not detailed in snippet).	[1]
4-bromo-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)-2,5-difluorobenzenesulfonamide	Peroxisome Proliferator-Activated Receptor $\gamma$ (PPAR $\gamma$ )	A 4-bromo and 2,5-difluoro substitution on the benzenesulfonamide ring.	High transcriptional potency (specific EC50 values not detailed in snippet, but noted for higher affinity).	[2]
N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide	Acetylcholinesterase (AChE)	An acetyl group and bromine on the N-phenyl ring and a methyl group on the benzenesulfonamide ring.	IC50 = $8.9 \pm 0.21$ $\mu$ M	[3]
N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide	Butyrylcholinesterase (BChE)	An acetyl group and bromine on the N-phenyl ring and a methyl group on the benzenesulfonamide ring.	IC50 = $26.5 \pm 0.24$ $\mu$ M	[3]

Table 2: Antioxidant and Antimicrobial Activity of 4-Bromo-N-phenylbenzenesulfonamide Analogs

Compound Series	Assay	Key Structural Features	Activity	Reference
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives (specifically 4H-1,3-oxazol-5-one 6)	DPPH Radical Scavenging	L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, with an oxazolone ring.	16.75 ± 1.18% DPPH inhibition.	[4]
N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide	DPPH Radical Scavenging	An acetyl group and bromine on the N-phenyl ring and a methyl group on the benzenesulfonamide ring.	IC <sub>50</sub> = 20.6 ± 0.42 µM	[3]
N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide	Nitric Oxide (NO) Scavenging	An acetyl group and bromine on the N-phenyl ring and a methyl group on the benzenesulfonamide ring.	IC <sub>50</sub> = 15.7 ± 0.20 µM	[3]
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives	Antimicrobial (various bacterial strains)	L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety.	Potentially improved antimicrobial effect due to high lipophilicity (clogP values).	[4]

## Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation and replication of results.

### Acetylcholinesterase (AChE) and $\alpha$ -Glucosidase Inhibition Assays

The inhibitory potential of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides against AChE and  $\alpha$ -glucosidase was evaluated.<sup>[1]</sup> While the specific details of the protocol are not available in the provided information, a general methodology for such assays typically involves:

- **Enzyme and Substrate Preparation:** A solution of the target enzyme (AChE or  $\alpha$ -glucosidase) and its specific substrate are prepared in an appropriate buffer.
- **Inhibitor Incubation:** The synthesized compounds (analogues) are pre-incubated with the enzyme solution for a specific period to allow for binding.
- **Enzymatic Reaction:** The reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.
- **Detection:** The product of the enzymatic reaction is measured over time, usually by spectrophotometry (monitoring changes in absorbance).
- **IC<sub>50</sub> Determination:** The concentration of the analog that inhibits 50% of the enzyme activity (IC<sub>50</sub>) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

### PPAR $\gamma$ Cellular Reporter Assay

The potency of the benzenesulfonamide analogs to transcribe PPAR $\gamma$  target genes was assessed using a cellular reporter assay.<sup>[2]</sup> A typical protocol for this type of assay is as follows:

- **Cell Culture and Transfection:** A suitable cell line is cultured and then co-transfected with two plasmids: one expressing the PPAR $\gamma$  protein and another containing a reporter gene (e.g., luciferase) under the control of a PPAR $\gamma$ -responsive promoter.

- **Compound Treatment:** The transfected cells are treated with various concentrations of the synthesized analogs.
- **Cell Lysis and Luciferase Assay:** After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
- **EC50 Determination:** The effective concentration that produces 50% of the maximal response (EC50) is determined by plotting the luciferase activity against the logarithm of the analog concentration.

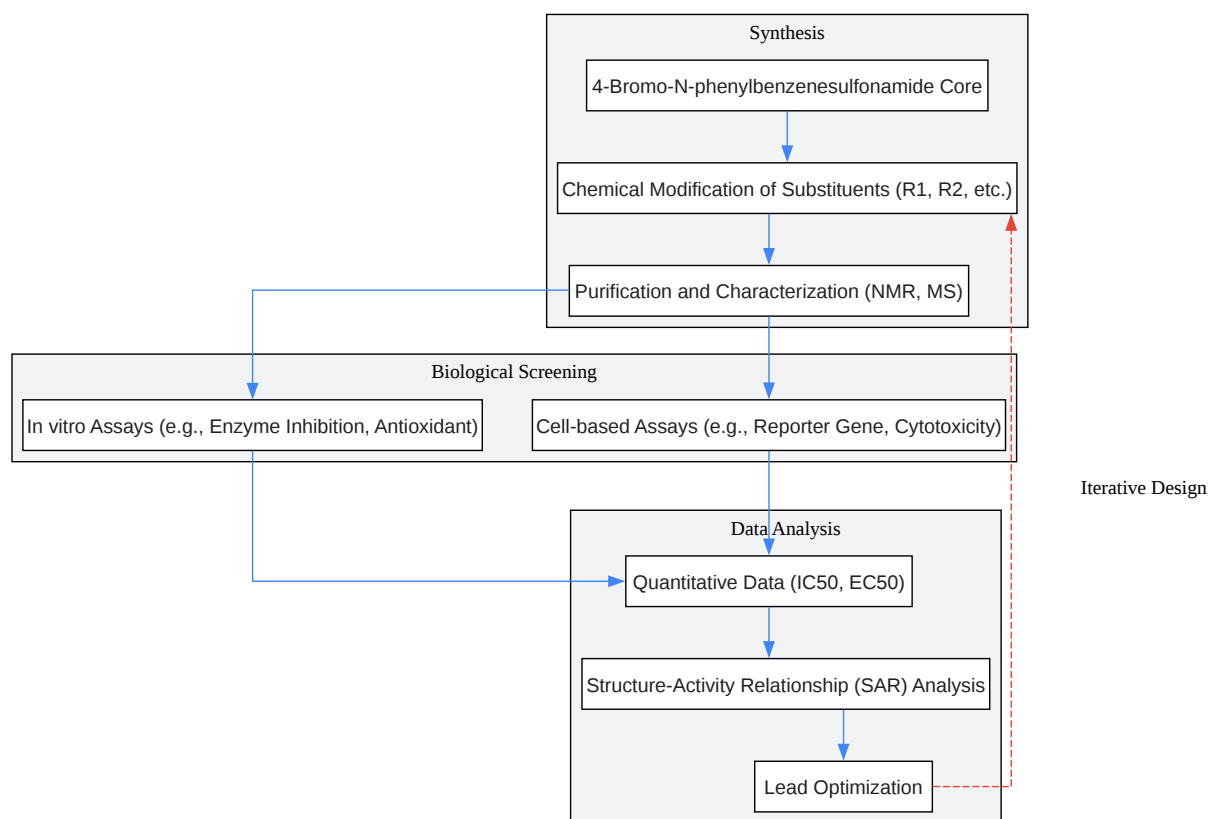
### DPPH Radical Scavenging Assay

The antioxidant activity of the synthesized derivatives was determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method.<sup>[3][4]</sup> The general procedure is:

- **Sample Preparation:** Solutions of the test compounds are prepared at various concentrations.
- **Reaction Mixture:** A solution of DPPH in a suitable solvent (e.g., methanol) is mixed with the test compound solutions.
- **Incubation:** The mixture is incubated in the dark for a specified time.
- **Absorbance Measurement:** The absorbance of the solution is measured at a specific wavelength (around 517 nm). The decrease in absorbance indicates the radical scavenging activity.
- **Calculation:** The percentage of inhibition is calculated, and for some studies, the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

## Visualizations

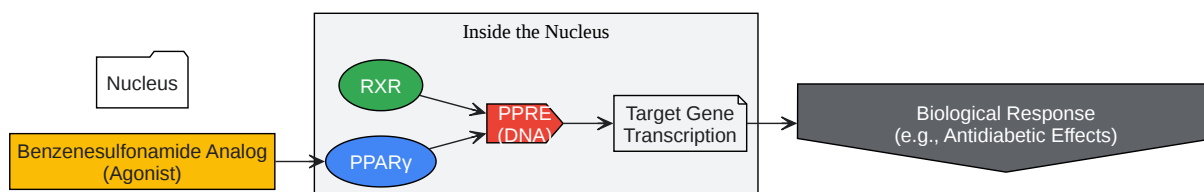
### Experimental Workflow for SAR Studies



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Caption: Experimental workflow for the synthesis and evaluation of **4-Bromo-N-phenylbenzenesulfonamide** analogs.

#### Simplified PPAR $\gamma$ Signaling Pathway



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